molecular formula C8H4BrClF2O2 B2711660 Methyl 4-bromo-3-chloro-2,6-difluorobenzoate CAS No. 1500268-85-8

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate

Cat. No. B2711660
CAS RN: 1500268-85-8
M. Wt: 285.47
InChI Key: YAOYAGCLBFNBGZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate is a chemical compound with the CAS Number: 1500268-85-8 . It has a molecular weight of 285.47 .


Molecular Structure Analysis

The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .

Scientific Research Applications

Photoactive Materials

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate has been synthesized and characterized as a photoactive compound . Photoactive materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control .

Photomechanical Molecular Crystals

Photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism . This conversion of photochemical energy to mechanical energy is a promising area of research .

Light Responsive Smart Materials

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . Methyl 4-bromo-3-chloro-2,6-difluorobenzoate could potentially be used in this context .

Photoswitchable Materials

The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . Methyl 4-bromo-3-chloro-2,6-difluorobenzoate, being an azobenzene derivative, could be used in such applications .

X-ray Diffraction Studies

The structure of Methyl 4-bromo-3-chloro-2,6-difluorobenzoate reveals the presence of two crystallographically unique rotomers in the lattice . This makes it a suitable candidate for X-ray diffraction studies .

Non-covalent Interactions Studies

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate could potentially be used in the study of various types of non-covalent interactions . These interactions play a crucial role in the construction of a 3D network in the compound .

properties

IUPAC Name

methyl 4-bromo-3-chloro-2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-4(11)2-3(9)6(10)7(5)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOYAGCLBFNBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate

CAS RN

1500268-85-8
Record name methyl 4-bromo-3-chloro-2,6-difluorobenzoate
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